
Levonorgestrel Impurity W
Übersicht
Beschreibung
Levonorgestrel, a synthetic progestin used in hormonal contraceptives, may contain process-related impurities during manufacturing. This impurity arises during synthesis and is monitored using validated analytical methods, such as high-performance liquid chromatography (HPLC), with a limit of quantification (LOQ) of 0.5% .
Other structurally related impurities, such as Levonorgestrel Impurity B, EP Impurity A, and Impurity 10, are also documented in the evidence (Table 1). These impurities differ in molecular structure, physicochemical properties, and detection thresholds, necessitating rigorous quality control.
Vorbereitungsmethoden
Synthetic Pathways for Levonorgestrel Impurity W
Traditional Hydrolysis in Protic Solvents
The classical synthesis of Levonorgestrel involves ethynylation of methoxydienone (1) to form dienol ether (2), followed by hydrolysis to yield the API . However, using protic solvents like methanol during hydrolysis introduces this compound via methanol addition across the C5–C10 double bond .
Reaction Conditions:
-
Acid Catalyst: Concentrated hydrochloric acid (HCl)
-
Solvent System: Methanol/water (95:5 v/v)
-
Temperature: 25–40°C
-
Reaction Time: 3–6 hours
Under these conditions, the O-impurity (this compound) forms at levels up to 0.29%, necessitating costly purification steps .
Improved Synthesis Using Aprotic Solvents
A patented method eliminates methanol by employing aprotic solvents (e.g., toluene, dichloromethane) with sulfuric acid as the catalyst . This approach suppresses methanol addition, reducing Impurity W to undetectable levels (<0.01%) .
Optimized Parameters:
Parameter | Traditional Method | Improved Method |
---|---|---|
Solvent | Methanol/water | Toluene |
Acid Catalyst | HCl | H₂SO₄ |
Temperature | 25–40°C | 60–70°C |
Impurity W Content | 0.29% | <0.01% |
The absence of protic solvents prevents nucleophilic attack on the dienol ether intermediate, thereby minimizing byproduct formation .
Key Factors Influencing Impurity Formation
Solvent Polarity
Protic solvents like methanol stabilize carbocation intermediates during hydrolysis, promoting addition reactions that yield Impurity W . Aprotic solvents, with lower dielectric constants, reduce ion-pair separation and suppress undesired side reactions .
Acid Catalyst Selection
Strong Brønsted acids (e.g., H₂SO₄) in aprotic media enhance hydrolysis rates without facilitating methanol incorporation. In contrast, HCl in methanol creates a competing pathway for impurity generation .
Temperature and Reaction Time
Elevated temperatures (60–70°C) in the improved method accelerate hydrolysis, shortening reaction times to 2–3 hours and further reducing impurity formation .
Analytical Characterization and Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for detecting this compound, with a limit of quantification (LOQ) of 0.01% . A typical method employs:
-
Column: C18 reverse-phase (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/water (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Structural Elucidation Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the triene structure of Impurity W, distinguishing it from Levonorgestrel’s tetracyclic framework .
-
Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak at m/z 306.44, consistent with C₂₂H₂₆O .
Applications in Pharmaceutical Development
Synthesizing this compound is critical for:
Analyse Chemischer Reaktionen
Levonorgestrel Impurity W undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions are:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
Levonorgestrel Impurity W is primarily utilized as a reference standard in pharmaceutical research. Its applications include:
- Method Development and Validation : It serves as a benchmark for developing and validating analytical methods for Levonorgestrel-containing products, ensuring quality control in pharmaceutical manufacturing processes.
- Quality Control : The compound is essential for assessing the purity of Levonorgestrel formulations, allowing manufacturers to meet regulatory standards and ensure product safety.
Analytical Chemistry
In analytical chemistry, this compound is employed for:
- Identification and Quantification : It aids in the identification and quantification of impurities within pharmaceutical formulations. This is crucial for maintaining the integrity and efficacy of drugs.
- Stability Testing : The compound can be used in stability studies to evaluate how impurities affect the overall stability of Levonorgestrel formulations under various storage conditions.
Biological Studies
Research into the biological implications of this compound includes:
- Impact on Biological Activity : Investigations focus on how this impurity might influence the biological activity of Levonorgestrel itself, particularly its binding affinity to progesterone receptors. Understanding these interactions can help optimize drug formulations for better efficacy.
- Toxicological Assessments : Toxicological studies are necessary to evaluate any potential adverse effects associated with this compound, ensuring that it does not pose health risks when included in contraceptive products.
Industrial Applications
This compound also finds utility in industrial settings:
- Synthetic Route Development : It is involved in developing new synthetic routes for producing Levonorgestrel and related compounds. This can lead to more efficient manufacturing processes and reduced costs.
Challenges in Research
Research on this compound faces several challenges:
- Availability : As an unintended byproduct, it may not be readily available in sufficient quantities for extensive research purposes.
- Unknown Chemical Structure : The lack of detailed knowledge regarding its chemical structure complicates experimental design aimed at studying its properties.
- Focus on Active Ingredients : Research typically prioritizes the main active ingredient (Levonorgestrel), leading to limited investigation into impurities like this compound.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis of Levonorgestrel Impurities
Table 1: Structural and Analytical Comparison of Levonorgestrel Impurities
*Presumed identity of Impurity W based on .
Structural and Functional Differences
- Levonorgestrel Impurity W (Hypothesized): The addition of a methoxy group at the 5-alpha position and saturation of the 4,5-double bond distinguishes it from the parent compound. This structural change may reduce hormonal activity but requires toxicological evaluation .
- Impurity B: Features an ethyl group at C13 and hydroxyl group at C17, common in norgestrel derivatives. Its molecular weight (312.45) suggests moderate polarity, detectable via enzyme immunoassay (EIA) .
- Impurity 10 : Contains methoxy and acetate groups, increasing hydrophobicity and influencing chromatographic retention times .
Analytical and Pharmacological Considerations
- Detection Methods: HPLC is the primary method for Impurity W, EP Impurity A, and others due to its specificity and sensitivity . Enzyme immunoassays (EIA) and radioimmunoassays (RIA) are used for Impurity B, leveraging antibody-antigen interactions .
- Pharmacokinetic Impact: While Levonorgestrel itself shows low systemic exposure via intrauterine systems (IUSs) , impurities like W and A are typically present in trace amounts (<1%) and unlikely to contribute to systemic effects.
- Other impurities lack defined limits but require monitoring during stability studies .
Research Findings and Implications
- Human Milk Studies: –6 and 9 focus on Levonorgestrel levels in breast milk post-IUD placement. This suggests that impurities, if present, would also occur at negligible levels.
- Manufacturing Controls : emphasizes the need for validated methods to quantify impurities like W during API production, ensuring compliance with pharmacopeial standards .
Biologische Aktivität
Levonorgestrel Impurity W is a byproduct of the synthesis of Levonorgestrel, a widely used synthetic progestin in contraceptives. This article explores the biological activity of this compound, its potential effects, and the implications for pharmaceutical safety and efficacy.
- Chemical Formula : C21H24O2
- CAS Number : 155683-59-3
- Molecular Weight : 312.42 g/mol
This compound is structurally distinct from Levonorgestrel, which raises questions about its biological activity. While Levonorgestrel binds to progesterone receptors to exert its contraceptive effects, the specific structural differences suggest that Impurity W may not exhibit similar hormonal activity .
Hormonal Activity
Research indicates that this compound is unlikely to possess significant hormonal activity due to its structural differences from Levonorgestrel. The primary mechanism of action for Levonorgestrel involves:
- Binding to Progesterone Receptors : This action prevents ovulation and alters endometrial receptivity.
- Effects on Cervical Mucus : It thickens mucus, impeding sperm migration.
Given these mechanisms, any impurity that does not mimic the structure of Levonorgestrel is expected to have limited or no hormonal effects .
Impact on Levonorgestrel Efficacy
One area of potential research is the impact of this compound on the efficacy of Levonorgestrel itself. Understanding whether this impurity affects the binding affinity or overall effectiveness of the active compound could be crucial for ensuring consistent contraceptive outcomes. Preliminary studies suggest that impurities may alter pharmacokinetics or pharmacodynamics, although specific data on Impurity W remains scarce .
Table 1: Comparison of Biological Activities
Compound | Hormonal Activity | Binding Affinity | Clinical Efficacy |
---|---|---|---|
Levonorgestrel | High | High | Established |
This compound | Low | Unknown | Unknown |
Toxicological Considerations
The safety profile of levonorgestrel suggests that impurities, including this compound, are generally considered safe at low concentrations typical in pharmaceutical formulations. However, detailed toxicological studies specifically addressing this impurity are lacking. Previous assessments indicate that levonorgestrel has a high oral LD50 (>5000 mg/kg in rats), implying a low acute toxicity risk .
Q & A
Q. What analytical techniques are recommended for structural identification of Levonorgestrel Impurity W in drug substances?
Basic Research Question
To identify this compound (CAS 155683-59-3), a combination of chromatographic and spectroscopic methods is essential. High-resolution mass spectrometry (HRMS) provides accurate molecular weight and elemental composition, while nuclear magnetic resonance (NMR) spectroscopy elucidates structural details, including stereochemistry and functional groups. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for isolating the impurity from complex matrices and confirming its presence via fragmentation patterns. Cross-referencing with pharmacopeial standards (e.g., USP or EP) ensures alignment with regulatory guidelines .
Q. How should researchers validate analytical methods for quantifying this compound to meet pharmacopeial thresholds?
Basic Research Question
Method validation must include specificity, accuracy, linearity, and precision per ICH guidelines. For example:
- Specificity : Demonstrate baseline separation of Impurity W from Levonorgestrel and other impurities using HPLC with photodiode array (PDA) detection.
- Linearity : Establish a calibration curve (e.g., 0.05–1.0% of the API concentration) with R² ≥ 0.994.
- Accuracy : Spike recovery studies (80–120%) in triplicate batches.
Regulatory limits (e.g., ≤0.5% for individual impurities) require robust sensitivity, often achieved via MS detection at low ppm levels .
Q. What are the common sources of this compound during synthesis, and how can they be mitigated?
Advanced Research Question
Impurity W arises from incomplete reduction or isomerization during the synthesis of Levonorgestrel. Key mitigation strategies:
- Process Optimization : Monitor reaction intermediates using in-situ FTIR to detect early-stage deviations.
- Purification : Use preparative chromatography (e.g., flash chromatography with silica gel) to isolate and remove the impurity.
- Stability Studies : Assess storage conditions (e.g., temperature, humidity) to prevent post-synthesis degradation. Structural analogs (e.g., Aromatic Levonorgestrel) may co-elute, necessitating orthogonal methods like chiral HPLC .
Q. How can conflicting impurity profiles for this compound across batches be resolved?
Advanced Research Question
Contradictions often stem from variability in raw materials or analytical conditions. A systematic approach includes:
- Batch Comparison : Use HRMS to identify elemental composition discrepancies and isotopic labeling (e.g., deuterated standards) to trace impurity origins.
- Method Harmonization : Cross-validate results using GC-MS (for volatile impurities) and LC-MS/MS (for polar/non-volatile impurities).
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate impurity levels with process parameters (e.g., catalyst concentration, reaction time) .
Q. What advanced strategies are available for isolating and characterizing trace levels of this compound in stability studies?
Advanced Research Question
For trace-level detection (<0.1%):
- Enrichment Techniques : Solid-phase extraction (SPE) or derivatization to enhance MS sensitivity.
- Hyphenated Systems : LC-NMR-MS integrates separation, structural elucidation, and quantification in a single workflow.
- Degradation Forcing Studies : Expose Levonorgestrel to oxidative (H₂O₂), thermal (40–60°C), or photolytic (UV light) stress to amplify Impurity W formation for easier isolation .
Q. How do regulatory guidelines influence the prioritization of this compound in risk assessment frameworks?
Basic Research Question
Per ICH Q3A/B, impurities exceeding 0.1% in APIs require identification and qualification. For genotoxic impurities (if applicable), follow ICH M7, which mandates stricter thresholds (e.g., ≤1.5 μg/day). Impurity W’s toxicological profile must be assessed via:
- QSAR Modeling : Predict mutagenicity using software like DEREK or Leadscope.
- In Vitro Assays : Ames test for bacterial reverse mutation.
Documentation must include structural data, analytical methods, and batch-specific quantitation .
Q. What role does isotopic labeling play in tracking this compound during metabolic studies?
Advanced Research Question
Stable isotopes (e.g., ¹³C or ²H) enable precise tracking of Impurity W’s metabolic fate. Key applications:
- Tracer Studies : Administer isotopically labeled Levonorgestrel to in vitro models (e.g., hepatocytes) and monitor Impurity W formation via HRMS.
- Quantitative NMR (QNMR) : Measure isotopic enrichment to calculate impurity kinetics and pathway contributions.
This approach avoids interference from endogenous compounds and improves detection specificity .
Q. How can researchers address challenges in differentiating this compound from co-eluting isomers?
Advanced Research Question
Isomeric impurities (e.g., 17α vs. 17β configurations) require:
Eigenschaften
IUPAC Name |
(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,19,23H,3,6,8-13H2,1H3/t19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHYYFPSWOYNJF-ACRUOGEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3CCC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155683-59-3 | |
Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregna-5,7,9-trien-20-yn-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGNA-5,7,9-TRIEN-20-YN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3ZN3KL2LV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.